6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a chloro group, a prop-2-en-1-yloxy group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with prop-2-en-1-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the prop-2-en-1-yloxy derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and H2O2 (hydrogen peroxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Chloro derivatives such as chloroform or dichloromethane.
Reduction: Amines such as 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 6-chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6-chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
6-chloro-3-(prop-2-en-1-yloxy)pyridine-2-carbonitrile
6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-[3-(prop-2-en-1-yloxy)phenyl]pyridine-3-carboxamide is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the phenyl group and the carboxamide group provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-chloro-N-(3-prop-2-enoxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-8-20-13-5-3-4-12(9-13)18-15(19)11-6-7-14(16)17-10-11/h2-7,9-10H,1,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXBPKQXDYNYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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